2-(4-(Dimethylamino)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide 2-(4-(Dimethylamino)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 392249-55-7
VCID: VC6804046
InChI: InChI=1S/C18H21N3O2S/c1-21(2)12-9-7-11(8-10-12)17(23)20-18-15(16(19)22)13-5-3-4-6-14(13)24-18/h7-10H,3-6H2,1-2H3,(H2,19,22)(H,20,23)
SMILES: CN(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Molecular Formula: C18H21N3O2S
Molecular Weight: 343.45

2-(4-(Dimethylamino)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

CAS No.: 392249-55-7

Cat. No.: VC6804046

Molecular Formula: C18H21N3O2S

Molecular Weight: 343.45

* For research use only. Not for human or veterinary use.

2-(4-(Dimethylamino)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide - 392249-55-7

Specification

CAS No. 392249-55-7
Molecular Formula C18H21N3O2S
Molecular Weight 343.45
IUPAC Name 2-[[4-(dimethylamino)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Standard InChI InChI=1S/C18H21N3O2S/c1-21(2)12-9-7-11(8-10-12)17(23)20-18-15(16(19)22)13-5-3-4-6-14(13)24-18/h7-10H,3-6H2,1-2H3,(H2,19,22)(H,20,23)
Standard InChI Key XGZIDDUGQJUGQC-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a partially saturated benzo[b]thiophene ring system fused to a cyclohexene moiety. At position 3, a carboxamide group (CONH2-\text{CONH}_2) is attached, while position 2 bears a 4-(dimethylamino)benzamido substituent (NHCOC6H4N(CH3)2-\text{NHCOC}_6\text{H}_4\text{N}(\text{CH}_3)_2) . The dimethylamino group introduces electron-donating properties, potentially influencing solubility and receptor binding.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC18H21N3O2S\text{C}_{18}\text{H}_{21}\text{N}_3\text{O}_2\text{S}
Molecular Weight343.443 g/mol
Topological Polar Surface Area103.67 Ų
LogP (Partition Coefficient)3.817

The LogP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The polar surface area (103.67 Ų) indicates potential for hydrogen bonding, a critical factor in drug-receptor interactions .

Synthesis and Structural Analogues

Synthetic Routes

While no direct synthesis protocol for this compound is publicly documented, analogous tetrahydrobenzo[b]thiophene derivatives are typically synthesized via:

  • Michael Addition-Cyclization: Cyanothioacetamide reacts with α-halogenated ketones to form dihydrothiophene intermediates, followed by cyclization .

  • Intramolecular Cyclization: Thiourea derivatives undergo ring closure in the presence of acidic or basic catalysts .

For example, 2-(cyclohexanecarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (PubChem CID 675676) is synthesized via acylation of the tetrahydrobenzo[b]thiophene amine precursor . Similar strategies could apply to the target compound, substituting cyclohexanecarboxamide with 4-(dimethylamino)benzoyl chloride.

Structural Analogues and Modifications

  • WAY-115880: A related compound (PubChem CID 675676) with a cyclohexanecarboxamido group exhibits kinase inhibitory activity .

  • N-Methyl Derivatives: Substituting the carboxamide’s hydrogen with a methyl group (e.g., CAS 892977-79-6) alters metabolic stability .

  • Ester Derivatives: Compounds like CID 3060344 replace the carboxamide with ester groups to modulate bioavailability .

Structure-Activity Relationship (SAR) Insights

Role of the Dimethylamino Group

  • Electron-Donating Effects: The N(CH3)2-\text{N}(\text{CH}_3)_2 group increases electron density on the benzamido ring, enhancing π-π stacking with aromatic residues in target proteins .

  • Solubility Trade-offs: While improving binding affinity, the dimethylamino group may reduce logP values compared to halogenated analogues .

Impact of Ring Saturation

The tetrahydrobenzo[b]thiophene core’s partial saturation reduces planarity, potentially decreasing intercalation with DNA but improving selectivity for non-nucleic acid targets .

Applications and Future Directions

Drug Discovery

This compound serves as a scaffold for developing:

  • Anticancer Agents: Targeting kinases overexpressed in tumors .

  • Anti-inflammatory Drugs: Modulating COX-2 or LOX enzymes .

Computational Modeling

Molecular dynamics simulations could predict binding modes to kinases like EGFR or VEGFR2. Density functional theory (DFT) studies may optimize substituent effects on redox potentials or solubility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator